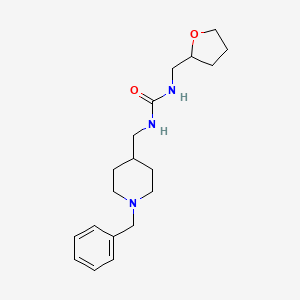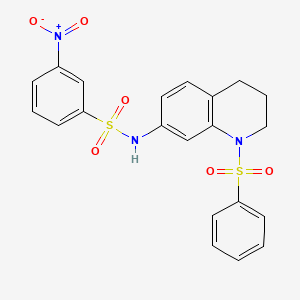![molecular formula C17H23NO5 B2941855 4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 844830-46-2](/img/structure/B2941855.png)
4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyethyl)amine is an organic compound with the formula (CH3OCH2CH2)2NH . It’s a colorless liquid used as a reactant in various chemical reactions .
Synthesis Analysis
Bis(2-methoxyethyl)amine can be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .Molecular Structure Analysis
The molecular structure of Bis(2-methoxyethyl)amine is represented by the SMILES string COCCNCCOC . The molecular weight is 133.19 .Chemical Reactions Analysis
As mentioned earlier, Bis(2-methoxyethyl)amine can participate in various chemical reactions, including the Buchwald-Hartwig amination reaction and the synthesis of α-ketoamides .Physical And Chemical Properties Analysis
Bis(2-methoxyethyl)amine is a liquid at room temperature with a density of 0.902 g/mL at 25 °C . It has a refractive index of 1.419 and boils at 170-172 °C .Aplicaciones Científicas De Investigación
Buchwald-Hartwig Amination
4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one: can be utilized in the Buchwald-Hartwig amination process. This palladium-catalyzed reaction allows for the formation of aryl amines by reacting with aryl and heteroaryl halides . This application is crucial in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Synthesis of α-Ketoamides
This compound can also play a role in the synthesis of α-ketoamides. This is achieved through a metal-free oxidative coupling reaction with methyl ketones, using tert-butyl hydroperoxide as an oxidant and iodine as a catalyst . α-Ketoamides are important intermediates in organic synthesis and have potential pharmacological applications.
Production of N,N-Dialkyl Perfluoroalkanesulfonamides
Another application involves the production of N,N-dialkyl perfluoroalkanesulfonamides. This is done by reacting with perfluoroalkanesulfonyl halides . These compounds are of interest due to their potential use in various industries, including the development of surfactants and repellents.
Intermediate for Biodegradable Polyester Synthesis
The compound can be used to synthesize N-(alkoxy)succinamide ester by reacting with succinyl chloride. This ester serves as an intermediate in the preparation of diol monomers for biodegradable polyester synthesis . This application is particularly relevant in the context of environmentally friendly materials.
Deoxofluorination Reagent
It serves as a deoxofluorination reagent in organic synthesis. Known as Deoxo-Fluor®, it is a thermally stable alternative to diethylamino)sulfur trifluoride (DAST) and can convert alcohols to alkyl fluorides, aldehydes, and ketones to gem-difluorides, and carboxylic acids to acid fluorides or trifluoromethyl derivatives .
Fluorination of Alcohols
Lastly, the compound can be used for the fluorination of alcohols under mild conditions. This process is compatible with a variety of functional groups, making selective fluorination possible for multifunctional molecules . The ability to introduce fluorine atoms into organic molecules is highly valuable in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts.
Mecanismo De Acción
Target of Action
It’s used as a reactant in various chemical reactions .
Mode of Action
Bis(2-methoxyethyl)amine can participate in reactions such as the Pd-catalyzed Buchwald-Hartwig amination to synthesize aryl amines . It can also be used to synthesize α-ketoamides via metal-free oxidative coupling reaction with methyl ketones .
Action Environment
The action, efficacy, and stability of Bis(2-methoxyethyl)amine can be influenced by various environmental factors. For example, its reactivity might be affected by the pH, temperature, and presence of other molecules in its environment .
Safety and Hazards
Propiedades
IUPAC Name |
4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-12-8-16-14(10-15(12)19)13(9-17(20)23-16)11-18(4-6-21-2)5-7-22-3/h8-10,19H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSORJWTDSFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)



![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)
![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)




![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)